molecular formula C15H22N2O3 B10851526 N1-hydroxy-2-isobutyl-N3-phenethylmalonamide

N1-hydroxy-2-isobutyl-N3-phenethylmalonamide

Cat. No.: B10851526
M. Wt: 278.35 g/mol
InChI Key: WODYKKMWHBZSIB-UHFFFAOYSA-N
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Description

N1-hydroxy-2-isobutyl-N3-phenethylmalonamide is a small molecular compound with the chemical formula C15H22N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-hydroxy-2-isobutyl-N3-phenethylmalonamide typically involves the reaction of isobutylmalonic acid with phenethylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The process may include purification steps such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N1-hydroxy-2-isobutyl-N3-phenethylmalonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N1-hydroxy-2-isobutyl-N3-phenethylmalonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-hydroxy-2-isobutyl-N3-phenethylmalonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison: N1-hydroxy-2-isobutyl-N3-phenethylmalonamide is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain targets .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

N-hydroxy-2-(2-methylpropyl)-N'-(2-phenylethyl)propanediamide

InChI

InChI=1S/C15H22N2O3/c1-11(2)10-13(15(19)17-20)14(18)16-9-8-12-6-4-3-5-7-12/h3-7,11,13,20H,8-10H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

WODYKKMWHBZSIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCCC1=CC=CC=C1)C(=O)NO

Origin of Product

United States

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